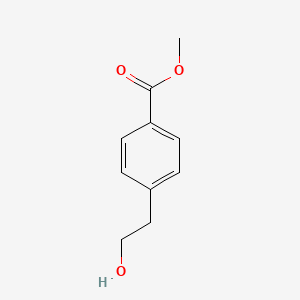

Methyl 4-(2-hydroxyethyl)benzoate

Übersicht

Beschreibung

“Methyl 4-(2-hydroxyethyl)benzoate” is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da . This compound is used in laboratory chemicals and for the synthesis of substances .

Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, sodium hydroxide is added to a solution of the compound in methanol and water at ambient temperature. The mixture is stirred for 2 days at ambient temperature . In the second stage, water is added and the mixture is extracted with ether. The aqueous layer is acidified with HCl to pH = 1, and the white solid is filtered out .Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has freely rotating bonds and accepts 3 hydrogen bonds . The compound has a molar refractivity of 49.1±0.3 cm³ and a polarizability of 19.5±0.5 10^-24 cm³ .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be hydrolyzed to carboxylic acids under acidic or basic conditions . It can also be converted to amides via an aminolysis reaction . Furthermore, it can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm³ and a boiling point of 302.8±25.0 °C at 760 mmHg . It has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 57.3±3.0 kJ/mol . The compound has a flash point of 129.4±15.9 °C . It has a molar volume of 157.6±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Methyl 4-(2-hydroxyethyl)benzoate has been studied for its potential applications in the fields of medicine and biotechnology. In particular, it has been investigated for its ability to inhibit the growth of bacteria and fungi, as well as its potential anti-cancer activities. It has also been studied for its potential use as an antioxidant, and for its ability to modulate the immune system.

Wirkmechanismus

Target of Action

Methyl 4-(2-hydroxyethyl)benzoate is a chemical compound with the molecular formula C10H12O3 The primary targets of this compound are currently not well-documented in the available literature

Pharmacokinetics

Some physicochemical properties of the compound have been reported . It has a molecular weight of 180.20, and its water solubility at 25°C is estimated to be 1.04 mg/ml . These properties can influence the compound’s bioavailability.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 4-(2-hydroxyethyl)benzoate is an effective inhibitor of several enzymes involved in the metabolism of carbohydrates and lipids, and it is also an effective inhibitor of the growth of bacteria and fungi. The major advantage of using this compound in laboratory experiments is that it is relatively non-toxic and has a low environmental impact. However, it is not as effective as some other compounds, and its effects may vary depending on the type of organism being studied.

Zukünftige Richtungen

In the future, Methyl 4-(2-hydroxyethyl)benzoate may be used in combination with other compounds to increase its efficacy. Additionally, further research is needed to better understand its mechanism of action and its potential applications in medicine and biotechnology. Furthermore, further studies are needed to explore the potential of this compound as an antioxidant, and its potential use in the development of new drugs. Finally, more research is needed to explore the potential of this compound to modulate the immune system, and its potential use in the treatment of various diseases.

Safety and Hazards

“Methyl 4-(2-hydroxyethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

Methyl 4-(2-hydroxyethyl)benzoate plays a significant role in biochemical reactions, particularly in the context of ester hydrolysis and esterification processes. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond, resulting in the formation of 4-(2-hydroxyethyl)benzoic acid and methanol. These interactions are crucial for understanding the metabolic pathways and the enzymatic breakdown of ester compounds in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can modulate cell signaling pathways such as the MAPK and NF-κB pathways, which are critical for cell survival and proliferation. The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, including enzymes and receptors. It binds to esterases and lipases, leading to the hydrolysis of the ester bond. This interaction results in the release of 4-(2-hydroxyethyl)benzoic acid and methanol, which can further participate in metabolic processes. Additionally, the compound may act as an inhibitor or activator of certain enzymes, influencing their activity and downstream effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymatic activity. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, it can cause adverse effects such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in metabolic pathways that include ester hydrolysis and subsequent oxidation. The hydrolysis of the ester bond by esterases and lipases produces 4-(2-hydroxyethyl)benzoic acid and methanol. The benzoic acid derivative can further undergo oxidation to form various metabolites, which are then excreted from the body. These metabolic pathways are essential for understanding the compound’s biotransformation and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues depend on its physicochemical properties and the presence of specific transporters .

Subcellular Localization

This compound exhibits subcellular localization patterns that influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Eigenschaften

IUPAC Name |

methyl 4-(2-hydroxyethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDZPYBADRFBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555549 | |

| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46190-45-8 | |

| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)

![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)